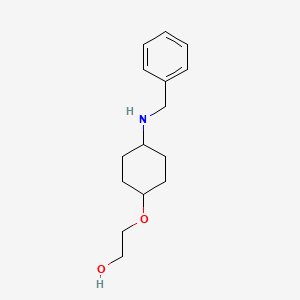

2-(4-Benzylamino-cyclohexyloxy)-ethanol

Description

2-(4-Benzylamino-cyclohexyloxy)-ethanol is an ether derivative featuring a cyclohexane ring substituted at the 4-position with a benzylamino group (C₆H₅CH₂NH-) and an ethoxyethanol moiety. The ethoxyethanol chain enhances solubility in polar solvents.

No direct pharmacological or biochemical data were found in the reviewed literature, but its structural features suggest possible utility in medicinal chemistry or as an intermediate in organic synthesis.

Properties

IUPAC Name |

2-[4-(benzylamino)cyclohexyl]oxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-10-11-18-15-8-6-14(7-9-15)16-12-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVRCQSPPWUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylamino-cyclohexyloxy)-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclohexyloxy Intermediate: This step involves the reaction of cyclohexanol with an appropriate halogenating agent to form cyclohexyloxy halide.

Amination: The cyclohexyloxy halide is then reacted with benzylamine under suitable conditions to form the benzylamino-cyclohexyloxy intermediate.

Ethanol Addition: Finally, the benzylamino-cyclohexyloxy intermediate is reacted with ethanol in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylamino-cyclohexyloxy)-ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzylamino group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of benzylamino-cyclohexyloxy-acetaldehyde or benzylamino-cyclohexyloxy-acetic acid.

Reduction: Formation of benzylamino-cyclohexyloxy-ethane.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Benzylamino-cyclohexyloxy)-ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzylamino-cyclohexyloxy)-ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially inhibiting their activity. The cyclohexyloxy moiety may contribute to the compound’s overall stability and bioavailability, while the ethanol group can facilitate its solubility and transport within biological systems.

Comparison with Similar Compounds

The following comparison focuses on structurally analogous ethanol derivatives, categorized by key functional groups.

Amino-Substituted Ethanol Derivatives

Key Findings :

- The benzylamino and cyclohexyloxy groups in the target compound increase steric bulk compared to methoxy-substituted analogues, likely reducing solubility but enhancing lipid membrane interaction.

- Amino-substituted methoxyphenyl derivatives (e.g., 2-Amino-1-(4-methoxyphenyl)ethanol) are commercially available, suggesting easier synthesis or broader utility .

Ether-Linked Ethanol Derivatives

Key Findings :

- The tetramethylbutylphenoxy group in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol enhances hydrophobicity, making it suitable for non-polar applications, unlike the target compound’s benzylamino group .

- Biphenyl ethers (e.g., 2-(4-Phenylphenoxy)ethanol) exhibit rigidity similar to the cyclohexyl group but lack amino functionality .

Methoxy/Benzyloxy-Substituted Ethanol Derivatives

Key Findings :

- Methoxy and benzyloxy groups improve solubility in polar solvents compared to benzylamino substituents.

- Tertiary amino groups (e.g., dimethylamino in 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol) may enhance metabolic stability compared to primary amines .

Biological Activity

2-(4-Benzylamino-cyclohexyloxy)-ethanol is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a benzylamino group attached to a cyclohexyloxy moiety, with an ethanol functional group. This structure is hypothesized to influence its interaction with biological targets, potentially modulating various biological processes.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The benzylamino group may enhance binding affinity, while the cyclohexyloxy moiety contributes to solubility and membrane permeability, thus improving bioavailability.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The compound's effectiveness appears to be dose-dependent .

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces cell death in cancer cells | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzyl derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases .

- Cytotoxicity Assessment : In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of this compound. The results showed a notable decrease in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may inhibit key enzymes involved in tumor metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.